molecular formula C14H15NO4 B11855562 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11855562
M. Wt: 261.27 g/mol
InChI Key: IMPBCITYUOSPSF-UHFFFAOYSA-N
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Description

6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a methoxy group at the 6th position, a propyl group at the 1st position, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.

    Propylation: Addition of the propyl group at the 1st position through alkylation reactions.

    Oxidation: Oxidation of the quinoline ring to introduce the oxo group at the 4th position.

    Carboxylation: Introduction of the carboxylic acid group at the 3rd position using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Substitution of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid.

    Reduction: Formation of 6-methoxy-4-hydroxy-1-propyl-1,4-dihydroquinoline-3-carboxylic acid.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

6-methoxy-4-oxo-1-propylquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(19-2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18)

InChI Key

IMPBCITYUOSPSF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O

Origin of Product

United States

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